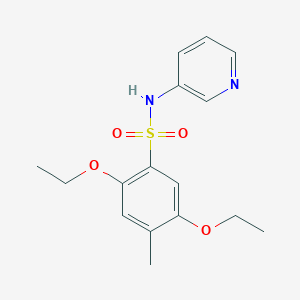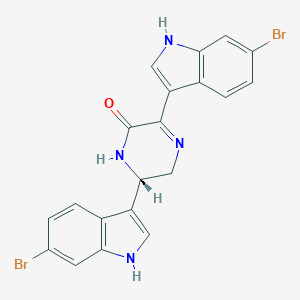
Corticatic acid A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Corticatic acid A is a natural product that belongs to the family of polyketides. It was first isolated from the fungus Aspergillus terreus. This compound has been found to have various biological activities, including anticancer, antifungal, and antibacterial properties.
Mécanisme D'action
The mechanism of action of corticatic acid A is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. It has also been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using corticatic acid A in lab experiments include its potent biological activity and its availability through microbial fermentation. The limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on corticatic acid A. One direction is to investigate its potential as a therapeutic agent for cancer, fungal, and bacterial infections. Another direction is to explore its mechanism of action and identify new targets for drug development. Additionally, more research is needed to evaluate the safety and toxicity of this compound in humans.
Conclusion:
This compound is a natural product with potent biological activity. It has been found to have anticancer, antifungal, and antibacterial properties. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential therapeutic benefits of this compound.
Méthodes De Synthèse
Corticatic acid A can be synthesized using various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the use of organic chemistry techniques to create the compound. Microbial fermentation involves the use of microorganisms to produce the compound. The microbial fermentation method is more environmentally friendly and cost-effective than the chemical synthesis method.
Applications De Recherche Scientifique
Corticatic acid A has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to have anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. It has also been found to have antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.
Propriétés
Numéro CAS |
160219-89-6 |
|---|---|
Formule moléculaire |
C31H44O3 |
Poids moléculaire |
464.7 g/mol |
Nom IUPAC |
(4Z,17Z,27E)-29-hydroxyhentriaconta-4,17,27-trien-2,20,30-triynoic acid |
InChI |
InChI=1S/C31H44O3/c1-2-30(32)28-26-24-22-20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)34/h1,6,8,23,25-26,28,30,32H,3-5,7,9-11,13,15-22,24H2,(H,33,34)/b8-6-,25-23-,28-26+ |
Clé InChI |
ACNZSZPAYNDIRJ-SWFYLXDKSA-N |
SMILES isomérique |
C#CC(/C=C/CCCCCC#CC/C=C\CCCCCCCCCCC/C=C\C#CC(=O)O)O |
SMILES |
C#CC(C=CCCCCCC#CCC=CCCCCCCCCCCCC=CC#CC(=O)O)O |
SMILES canonique |
C#CC(C=CCCCCCC#CCC=CCCCCCCCCCCCC=CC#CC(=O)O)O |
Synonymes |
corticatic acid A corticatic acid B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]azepane](/img/structure/B223198.png)

![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]azepane](/img/structure/B223214.png)


![26-Hydroxy-3,6,13,14,19-pentamethyl-25,27-dioxa-23-azaoctacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23.024,26]heptacos-6-ene-8,11-dione](/img/structure/B223265.png)



![Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B223288.png)

